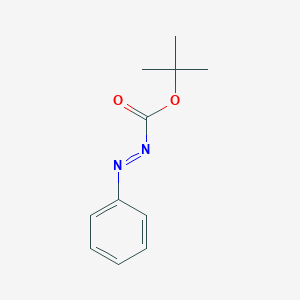![molecular formula C10H13N5O8 B14345988 2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol CAS No. 91716-48-2](/img/structure/B14345988.png)
2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol is an organic compound characterized by the presence of nitro groups and an aminoethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol typically involves the nitration of aniline derivatives followed by the introduction of the hydroxyethylamino group. The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid and sulfuric acid. The final step involves the reaction of the nitrated intermediate with 2-hydroxyethylamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes. The hydroxyethylamino group can interact with various biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Iminodiethanol: Similar in structure but lacks the nitro groups.
Diethanolamine: Contains two hydroxyethyl groups but no nitro groups.
2,2’-[4-(2-Hydroxyethylamino)-3-nitrophenylimino]diethanol: Contains a similar hydroxyethylamino group but with different substitution patterns.
Uniqueness
2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol is unique due to the presence of multiple nitro groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that require specific redox properties and interactions with biomolecules.
Propriétés
Numéro CAS |
91716-48-2 |
|---|---|
Formule moléculaire |
C10H13N5O8 |
Poids moléculaire |
331.24 g/mol |
Nom IUPAC |
2-[3-(2-hydroxyethylamino)-2,4,6-trinitroanilino]ethanol |
InChI |
InChI=1S/C10H13N5O8/c16-3-1-11-8-6(13(18)19)5-7(14(20)21)9(12-2-4-17)10(8)15(22)23/h5,11-12,16-17H,1-4H2 |
Clé InChI |
WTNKTVNPIYDCJF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])NCCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


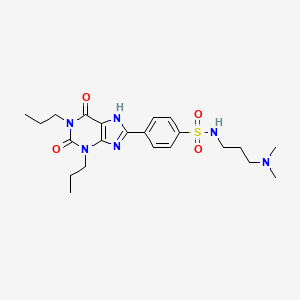
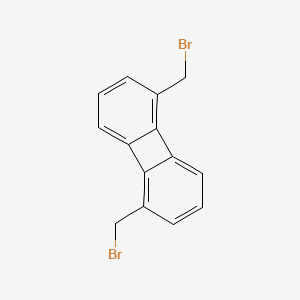

![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
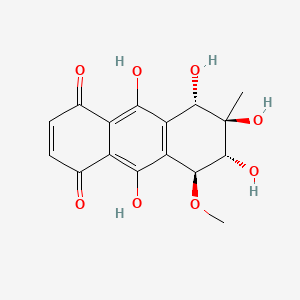
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)

![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
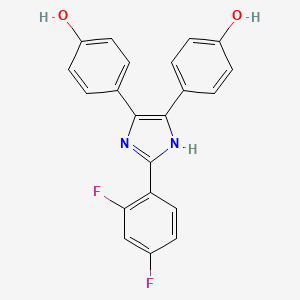
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)


![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
